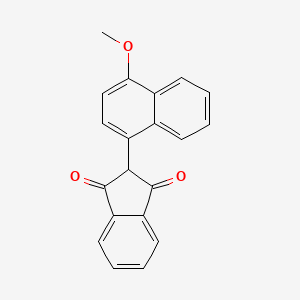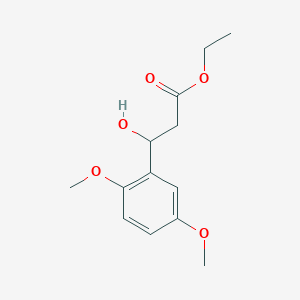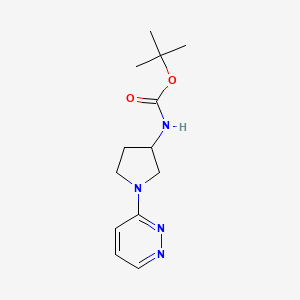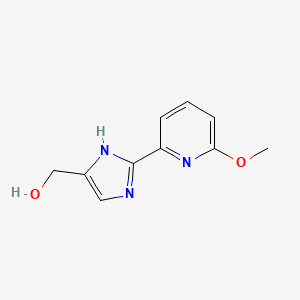
1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with an amino and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone typically involves the reaction of 4-amino-3-methoxybenzaldehyde with pyrrolidinone under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the intermediate Schiff base formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary and secondary amines, and various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)amino-methyl-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methylphenol
Comparison
1-(4-Amino-3-methoxyphenyl)-2-pyrrolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-amino-3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-7-8(4-5-9(10)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
MQCPAEWNDUUQLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)



![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)




![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)

![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)

